molecular formula C11H23NO5S2 B12414821 Amino-PEG3-SS-acid

Amino-PEG3-SS-acid

Cat. No.: B12414821
M. Wt: 313.4 g/mol
InChI Key: DWPFYPKZFYFXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino-PEG3-SS-acid is synthesized through a series of chemical reactions involving the introduction of an amine group, a PEG spacer, and a disulfide bond. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .

Biological Activity

Amino-PEG3-SS-acid is a bifunctional linker that plays a significant role in bioconjugation, particularly in the development of targeted drug delivery systems such as antibody-drug conjugates (ADCs). This compound features an amine group, a polyethylene glycol (PEG) spacer, and a cleavable disulfide bond connected to a carboxylic acid moiety. Its unique structure enhances solubility, biocompatibility, and redox sensitivity, making it a valuable tool in pharmaceutical research.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Weight: 313.4 g/mol
  • Purity: 95%
  • Functional Groups: Amino group, carboxylic acid, and disulfide bond
  • PEG Chain Length: 3 units

The PEG segment improves the solubility of the compound and reduces immunogenicity by providing a hydrophilic shield. The disulfide bond allows for controlled release of therapeutic agents under reducing conditions prevalent in tumor microenvironments .

This compound facilitates the attachment of cytotoxic agents to antibodies, enhancing tumor specificity while minimizing systemic toxicity. This is achieved through the following mechanisms:

  • Targeted Drug Delivery:
    • The conjugation of cytotoxic agents to antibodies using this compound allows for selective targeting of cancer cells, improving therapeutic efficacy and reducing off-target effects .
  • Controlled Release:
    • The disulfide bond can be cleaved in reducing environments, such as within cancer cells, leading to the release of the active drug precisely where it is needed .

Biological Activity and Efficacy

Case Studies:
Several studies have demonstrated the effectiveness of this compound in various applications:

  • Antibody-Drug Conjugates (ADCs): Research has shown that ADCs utilizing this compound exhibit enhanced cytotoxicity against target cells compared to traditional drug delivery methods. For instance, polySia-directed ADCs showed potent target-dependent cytotoxicity against polySia-positive tumor cells in vitro .
  • Nanoparticle Formulations: PEGylation strategies incorporating this compound have been shown to significantly enhance the circulation time of nanoparticles in vivo, thereby increasing their therapeutic index .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other PEG linkers:

PropertyThis compoundPEG2000PEG5000
Molecular Weight313.4 g/mol2000 g/mol5000 g/mol
SolubilityHighModerateHigh
ImmunogenicityLowVery LowLow
Controlled ReleaseYes (disulfide)NoNo
ApplicationADCsGeneral drug deliveryGeneral drug delivery

Research Findings

  • Efficacy in Tumor Targeting:
    Studies indicate that ADCs constructed with this compound demonstrate improved tumor targeting capabilities due to the linker’s ability to facilitate specific binding to target antigens on cancer cells .
  • Impact on Pharmacokinetics:
    The incorporation of PEG linkers like this compound significantly alters the pharmacokinetic profiles of drugs, leading to prolonged circulation times and reduced clearance rates from systemic circulation .

Properties

Molecular Formula

C11H23NO5S2

Molecular Weight

313.4 g/mol

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyldisulfanyl]propanoic acid

InChI

InChI=1S/C11H23NO5S2/c12-2-3-15-4-5-16-6-7-17-8-10-19-18-9-1-11(13)14/h1-10,12H2,(H,13,14)

InChI Key

DWPFYPKZFYFXHE-UHFFFAOYSA-N

Canonical SMILES

C(CSSCCOCCOCCOCCN)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.